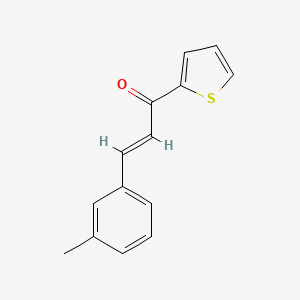

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Descripción general

Descripción

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired chalcone is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be optimized using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives, and other oxidized products.

Reduction: Saturated ketones, alcohols, and other reduced products.

Substitution: Various substituted chalcones and derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

Chalcones, including (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, are known for their wide range of biological activities:

-

Anticancer Properties :

- Research has indicated that chalcone derivatives can inhibit cancer cell proliferation. A study demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Chalcones have shown efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction , where 3-methylbenzaldehyde reacts with 3-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol at room temperature .

Applications in Material Science

Chalcone derivatives are also explored for their potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Their ability to form thin films and exhibit photoluminescent properties makes them suitable candidates for these technologies .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated various chalcone derivatives, including those structurally similar to this compound. The results indicated significant inhibition of tumor growth in vitro, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial properties of chalcone derivatives were assessed against Staphylococcus aureus and Escherichia coli. The study found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) indicating strong antimicrobial activity, suggesting potential for therapeutic applications .

Mecanismo De Acción

The mechanism of action of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure with a methyl group on the para position of the phenyl ring.

(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure with a methoxy group on the meta position of the phenyl ring.

(2E)-3-(3-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom on the meta position of the phenyl ring.

Uniqueness

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the methyl group on the meta position of the phenyl ring and the thiophene ring. This specific substitution pattern can influence the compound’s reactivity, biological activity, and potential applications. The combination of the phenyl and thiophene rings also contributes to its distinct chemical properties and makes it a valuable compound for various research and industrial purposes.

Actividad Biológica

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes a thiophene ring and a 3-methylphenyl group attached to a prop-2-en-1-one backbone. Its molecular formula is C14H12OS, with a molecular weight of approximately 228.31 g/mol. Chalcones are known for their diverse biological activities, making this compound of significant interest in both academic research and industrial applications .

- Molecular Formula : C14H12OS

- Molecular Weight : 228.31 g/mol

- CAS Number : 79442-33-4

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains. The compound may act as a Michael acceptor, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity and contributing to its antimicrobial effects .

Anticancer Properties

Studies suggest that this chalcone derivative can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. Its mechanism involves inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are critical in the inflammatory response and cancer progression .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity by reducing the production of pro-inflammatory mediators. This effect is likely mediated through the inhibition of key enzymes involved in inflammation pathways .

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Inhibits cyclooxygenase and lipoxygenase, leading to decreased inflammatory mediators.

- Apoptosis Induction : Activates apoptotic pathways in cancer cells.

- Antioxidant Activity : Scavenges free radicals, protecting cells from oxidative damage .

Case Studies

Several studies have explored the biological activity of similar chalcone compounds, providing insights into the potential applications of this compound:

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various chalcones against Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .

Study 2: Anticancer Efficacy

Another research focused on the anticancer properties of chalcones, highlighting that this compound could inhibit the growth of several cancer cell lines, showcasing its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2E)-3-(4-Methylphenyl)-1-(thiophen-3-yl)prop-2-en-1-one | Structure | Contains a para-methyl substituent on the phenyl ring |

| (2E)-3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Structure | Features a hydroxy group that may enhance biological activity |

| (2E)-3-(Phenyl)-1-(thiophen-4-yl)prop-2-en-1-one | Structure | Has different positioning of the thiophene ring |

Propiedades

IUPAC Name |

(E)-3-(3-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-11-4-2-5-12(10-11)7-8-13(15)14-6-3-9-16-14/h2-10H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFHGFFCZUZIHT-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.